2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a highly complex organic compound with a unique structure that showcases a combination of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves a multi-step process:
Formation of 1,2,4-oxadiazole ring: : This involves the cyclization of appropriate nitrile derivatives.
Attachment of pyridine ring: : A coupling reaction between the oxadiazole derivative and a pyridine derivative.
Introduction of the trifluoromethyl group: : A substitution reaction using suitable reagents like trifluoromethyl iodide.
Formation of piperazine derivative: : By reacting the pyridine-oxadiazole intermediate with a piperazine derivative.
Final alkylation: : The piperazine intermediate is then alkylated with 2-methylpropan-1-one under appropriate conditions.
Industrial Production Methods
Scaling up this process for industrial production requires precise control over reaction conditions, particularly temperature, pressure, and solvent choice, to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce more functional groups or alter its structure.
Reduction: : Reducing agents can modify specific moieties in the compound.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine ring and oxadiazole moiety.
Common Reagents and Conditions
Common reagents include trifluoromethyl iodide for trifluoromethylation, catalytic agents for cyclization, and various alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures ranging from -10°C to 100°C and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
Scientific Research Applications
This compound has found applications in multiple scientific domains:
Chemistry: : Used as a building block in organic synthesis and for studying the reactivity of complex structures.
Biology: : Potential use in the development of biochemical probes to study enzyme interactions.
Medicine: : Investigated for its pharmacological properties, potentially leading to new drug discoveries.
Industry: : Employed in the development of advanced materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one exerts its effects is still under study, but it is believed to interact with various enzymes and receptors due to its complex structure. Its trifluoromethyl and oxadiazole groups likely play significant roles in binding to biological targets, influencing molecular pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone: : Similar structure but differs in the alkyl chain length.
2-Methyl-1-(4-(5-(4-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one: : Similar but with a different substituent on the oxadiazole ring.
Highlighting Uniqueness
The uniqueness of 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one lies in its trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions, making it a compound of great interest for further research and application development.
Feel free to ask for more details or a specific section you'd like to dive deeper into.
Properties
IUPAC Name |
2-methyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-10(2)14(25)24-7-5-23(6-8-24)12-4-3-11(9-20-12)13-21-15(26-22-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMYSFHWAPXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.